molecular formula C21H18N4O2 B2391920 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide CAS No. 847388-00-5

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide

Cat. No. B2391920
CAS RN: 847388-00-5
M. Wt: 358.401
InChI Key: MVXTXFKMSGJHKN-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The compound is an off-white solid with a melting point of 70–75°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves equimolar mixtures of substituted α-bromoacetophenone, 2-aminopyridine and Na2CO3 refluxed in ethanol . In addition, 3-bromoimidazo[1,2-a]pyridines can be obtained from α-bromoacetophenones, 2-aminopyridine and 70% aqueous tert-butyl hydroperoxide (TBHP) as an oxidant by one-pot tandem cyclization .


Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of protons in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Anticancer Agents

Compounds with the imidazo[1,2-a]pyrimidine nucleus, such as the one , have been found to possess significant anticancer activity . They have been evaluated against different human cancer cell lines, and most of them showed good activity . In particular, pyrrolidine-derived imidazo[1,2-a]pyrimidine showed excellent anticancer activity against the HeLa cell line .

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, which are structurally related to your compound, have been used as covalent anticancer agents . These compounds have been synthesized as potential inhibitors for KRAS G12C, a common mutation in many cancers .

Antibacterial Agents

Imidazo[1,2-a]pyrimidine derivatives have also been found to have antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Agents

In addition to their antibacterial properties, these compounds have also been found to have antifungal properties . This suggests that they could be used in the development of new antifungal medications .

Enzyme Inhibitors

These compounds have been found to have enzyme-inhibiting properties . This means they could potentially be used in the development of drugs that work by inhibiting the action of specific enzymes .

Optoelectronic Devices and Sensors

Compounds with the imidazo[1,2-a]pyrimidine nucleus have been reported to have promising innovations in different technological applications, such as optoelectronic devices and sensors . This suggests that they could be used in the development of new materials for these applications .

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research could focus on developing new chemosynthetic strategies and drug development .

Mechanism of Action

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Mode of Action

The compound interacts with its target, COX-2, by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore , which is adequately placed into the COX-2 active site . The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 by N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .

Result of Action

The compound’s action results in moderate to good selectivity for the inhibition of the COX-2 enzyme . In vitro assays have shown that the compound can inhibit COX-2 even more effectively than celecoxib, a reference drug . Furthermore, all synthesized compounds showed considerable inhibitory results on MCF-7 breast cancer cells .

Action Environment

The action, efficacy, and stability of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide can be influenced by various environmental factors. For instance, the reaction conditions under which the compound is synthesized can affect its properties . .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-3-6-16(11-14)20(26)23-17-12-15(7-8-19(17)27-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXTXFKMSGJHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide

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